

Application Note: Sustainable Synthesis of (4-Chloro-2-propoxyphenyl)methanol

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Compound of Interest

Compound Name: (4-Chloro-2-propoxyphenyl)methanol
CAS No.: 1613412-81-9
Cat. No.: B1472159

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Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9) is a critical pharmacophore and intermediate, notably utilized in the synthesis of Histone Demethylase Inhibitors (e.g., KDM4/5 inhibitors) and other epigenetic modulators [1, 2].

Legacy synthetic routes, often found in early discovery patents, rely on "med-chem" standards: alkylation of 4-chloro-2-hydroxybenzyl alcohol using iodopropane in DMF at high temperatures. This approach violates multiple Principles of Green Chemistry, specifically regarding solvent toxicity (DMF is a reproductive toxin), atom economy (iodide waste), and energy efficiency.

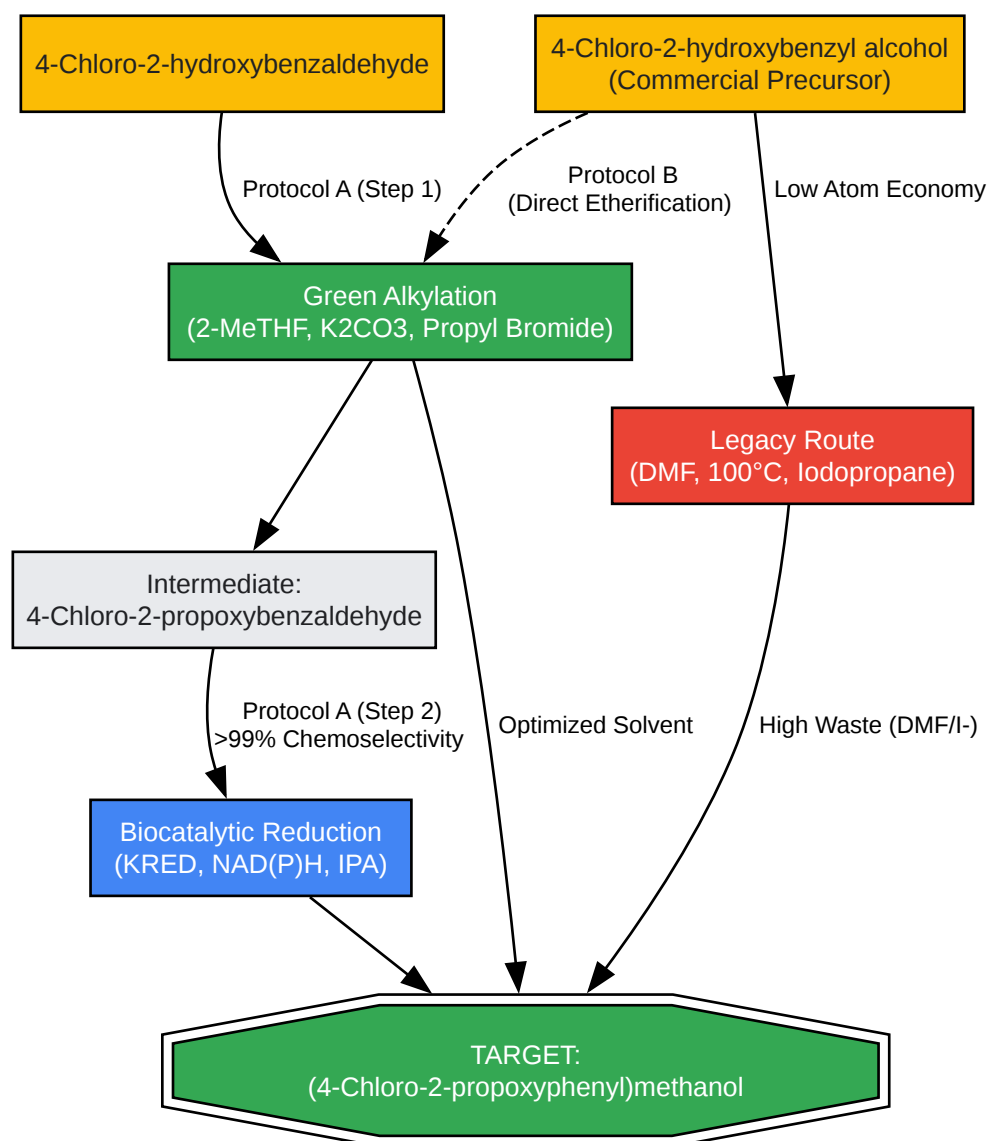
This Application Note provides two validated, sustainable protocols for the synthesis of **(4-Chloro-2-propoxyphenyl)methanol**:

- Protocol A (Chemo-Enzymatic): A high-selectivity route using KRED (Ketoreductase) biocatalysis.

- Protocol B (Green-Chem): A direct alkylation utilizing bio-based solvents (2-MeTHF) and Phase Transfer Catalysis (PTC).

Strategic Pathway Analysis

The following diagram contrasts the legacy industrial route with the proposed green alternatives.



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Figure 1: Strategic comparison of synthetic pathways. The Green Route (Protocol A) utilizes enzymatic precision to avoid over-reduction and eliminates toxic dipolar aprotic solvents.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

Rationale: This route separates the alkylation and reduction steps. Alkylating the aldehyde (instead of the alcohol) prevents potential O-alkylation side reactions at the benzylic position, although phenolic acidity differences usually mitigate this. The key advantage is Step 2, where an enzyme performs the reduction in water at ambient temperature, replacing borohydride reagents.

Step 1: Green Alkylation of 4-Chloro-2-hydroxybenzaldehyde

Objective: Synthesize 4-chloro-2-propoxybenzaldehyde using bio-based solvents.

- Reagents:
 - Substrate: 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)
 - Alkylating Agent: 1-Bromopropane (1.2 eq) [Note: Br is preferred over I for atom economy; 1-Chloropropane is too slow].
 - Base: Potassium Carbonate (), anhydrous (2.0 eq).
 - Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Bio-renewable alternative to DCM/THF).
 - Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%) - Phase Transfer Catalyst.

Procedure:

- Charge a reaction vessel with 4-Chloro-2-hydroxybenzaldehyde (10 mmol, 1.56 g) and 2-MeTHF (20 mL).
- Add (20 mmol, 2.76 g) and TBAB (0.5 mmol, 161 mg). Stir to form a suspension.

- Add 1-Bromopropane (12 mmol, 1.09 mL) dropwise.
- Heat the mixture to 65°C (Reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
- Workup: Cool to RT. Filter off inorganic salts ().
- Wash the organic filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).
- Concentrate the organic phase under reduced pressure to yield the crude aldehyde (Expected Yield: >95%).
 - Green Note: 2-MeTHF separates easily from water, reducing solvent use during extraction compared to DMF removal [3].

Step 2: Biocatalytic Reduction (KRED)

Objective: Reduce the aldehyde to the benzyl alcohol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzyme.

- Reagents:
 - Substrate: 4-Chloro-2-propoxybenzaldehyde (from Step 1).
 - Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent broad-spectrum ADH) [4].
 - Cofactor: NADP⁺ (catalytic amount).[2]
 - Cofactor Recycling: Isopropanol (IPA) (20% v/v).
 - Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure:

- In a reaction vessel, dissolve the substrate (5 mmol, ~1.0 g) in IPA (2 mL).

- Add Phosphate Buffer (8 mL) containing (5 mg) and Magnesium Sulfate (1 mM).
- Add KRED enzyme powder (10–20 mg, loading depends on specific activity).
- Stir gently (150 rpm) at 30°C for 12–24 hours.
- Monitoring: Check conversion by HPLC. Aldehydes are typically reduced very rapidly by KREDs.
- Workup: Extract the product with Ethyl Acetate or reuse 2-MeTHF (2 x 10 mL).
- Dry over and concentrate.
 - Purity: Biocatalytic reduction typically yields >99% purity without chromatography.

Protocol B: Direct Green Etherification

Rationale: For labs without access to enzymes, this route optimizes the direct alkylation of the commercially available diol (4-Chloro-2-hydroxybenzyl alcohol).

- Challenge: Chemoselectivity. The phenolic -OH () is much more acidic than the benzylic -OH (). Using a weak base is crucial to deprotonate only the phenol.
- Green Solvent: CPME (Cyclopentyl methyl ether). It has low peroxide formation, high stability, and low energy for recovery [5].

Procedure:

- Dissolution: Dissolve 4-Chloro-2-hydroxybenzyl alcohol (10 mmol, 1.58 g) in CPME (15 mL).
- Base Addition: Add Cesium Carbonate () (1.1 eq) or Potassium Carbonate (1.5 eq).

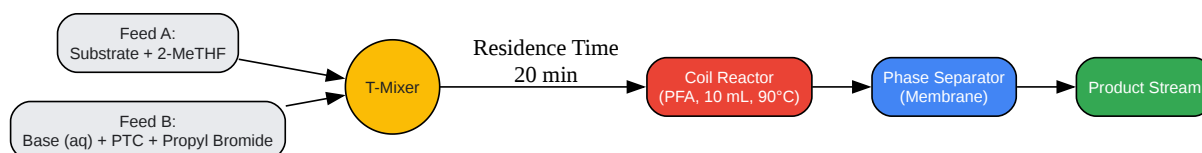
- Note:

often provides higher yields in etherifications due to the "Cesium Effect," but is greener/cheaper. If using

, add 18-Crown-6 (catalytic) or TBAB to assist solubility.
- Alkylation: Add 1-Bromopropane (1.1 eq).
- Reaction: Heat to 80°C for 8 hours.
 - Control: Monitor for O-alkylation of the benzylic position (dialkylated impurity). If observed, lower temperature to 60°C and extend time.
- Purification:
 - Cool to RT. Add water (15 mL).
 - Separate phases. Extract aqueous layer with CPME (5 mL).
 - Wash combined organics with 1M NaOH (mild wash to remove unreacted phenol) then Brine.
 - Evaporate solvent. Recrystallize from Heptane/IPA if necessary.

Process Intensification: Continuous Flow Strategy

For scale-up (>100g), a continuous flow reactor is recommended to handle the exotherm and improve kinetics.



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Figure 2: Flow chemistry setup for biphasic alkylation. Using a membrane separator allows for continuous workup.

Analytical Validation

The following parameters confirm the identity and purity of **(4-Chloro-2-propoxyphenyl)methanol**.

Parameter	Specification	Notes
Appearance	White to off-white solid	MP: 60–64°C (lit.)
HPLC Purity	> 98.0% (Area %)	C18 Column, ACN:H2O gradient
1H NMR	7.3 (d, 1H), 6.9 (s, 1H), 6.8 (d, 1H), 4.6 (s, 2H), 3.9 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H)	Characteristic triplet at 1.0 ppm (propyl methyl) and singlet at 4.6 ppm (benzyl CH2).
Mass Spec	[M+H] ⁺ = 201.1 / 203.1	Distinctive Chlorine isotope pattern (3:1).

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